Product packaging for 2-(3-Chloropropyl)quinazoline(Cat. No.:)

2-(3-Chloropropyl)quinazoline

Cat. No.: B11717428
M. Wt: 206.67 g/mol
InChI Key: GEIOHMFXOIYBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Chloropropyl)quinazoline is a synthetic quinazoline derivative designed for research and development applications. The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . This particular compound features a reactive 3-chloropropyl side chain at the 2-position, making it a valuable chemical building block or synthetic intermediate for constructing more complex molecules. Researchers can utilize this side chain for further functionalization, such as nucleophilic substitution reactions, to create novel compounds for biological evaluation. Quinazoline derivatives are extensively investigated for their potent biological activities. A significant area of research involves their use as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are a key target in the development of novel antitumor agents . Furthermore, numerous quinazolinone and quinazoline derivatives have demonstrated notable antimicrobial properties, showing activity against various strains of Gram-positive and Gram-negative bacteria and fungi . The structural flexibility of the quinazoline core allows for the exploration of structure-activity relationships (SAR), enabling researchers to optimize properties like potency and selectivity . This compound serves as a versatile starting point in such medicinal chemistry campaigns. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2 B11717428 2-(3-Chloropropyl)quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(3-chloropropyl)quinazoline

InChI

InChI=1S/C11H11ClN2/c12-7-3-6-11-13-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7H2

InChI Key

GEIOHMFXOIYBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCCCl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 3 Chloropropyl Quinazoline

Reactivity of the Quinazoline (B50416) Heterocycle

The quinazoline ring system is an aromatic heterocycle where the fusion of a benzene (B151609) ring to a pyrimidine (B1678525) ring significantly influences its chemical properties. The two nitrogen atoms are not equivalent, leading to polarization of the 3,4-double bond, which is reflected in its reactions. Current time information in Bangalore, IN.

The susceptibility of the quinazoline nucleus to substitution reactions is highly dependent on the attacking species (electrophile or nucleophile) and the position on the ring. The pyrimidine ring is generally electron-deficient and resists electrophilic attack, while the benzene portion is more susceptible. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution on the unsubstituted quinazoline core is challenging due to the deactivating effect of the heterocyclic nitrogen atoms. Nitration stands as the primary documented electrophilic substitution reaction. Current time information in Bangalore, IN.smolecule.com Theoretical and experimental data indicate that the benzene ring is preferentially attacked, with a specific regiochemical order of reactivity: position 8 > 6 > 5 > 7. Current time information in Bangalore, IN.smolecule.comnih.gov Reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. Current time information in Bangalore, IN.nih.gov Under these anhydrous conditions, oxidation of the heterocyclic ring is avoided. Current time information in Bangalore, IN.nih.gov

Nucleophilic Substitution: The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack, particularly at positions C2 and C4, especially when substituted with a good leaving group such as a halogen. nih.gov In fact, the C4 position is particularly reactive towards anionic reagents due to the α-nitrogen effect. Current time information in Bangalore, IN.openmedicinalchemistryjournal.com The reaction of 2,4-dichloroquinazoline (B46505) with various amine nucleophiles demonstrates a consistent regioselectivity for substitution at the C4 position over the C2 position. mdpi.com Known nucleophilic substitution reactions on the parent quinazoline ring include amination with sodamide and hydrazinolysis with hydrazine (B178648), which proceed via intermediate addition products to yield 4-aminoquinazoline and 4-hydrazinoquinazoline, respectively. Current time information in Bangalore, IN.smolecule.comnih.gov

Reaction TypeReagentPosition(s) AttackedProduct(s)Reference
Electrophilic Substitution (Nitration)Fuming HNO3 / H2SO4C6 (preferred)6-Nitroquinazoline Current time information in Bangalore, IN.nih.gov
Nucleophilic SubstitutionSodamide (NaNH2)C44-Aminoquinazoline smolecule.comnih.gov
Nucleophilic SubstitutionHydrazine (N2H4)C44-Hydrazinoquinazoline smolecule.comnih.gov
Nucleophilic Substitution (on halo-derivative)AminesC4 (preferred over C2)4-Amino-2-chloroquinazoline mdpi.com

The quinazoline ring can undergo both oxidative and reductive transformations under various conditions, leading to changes in the oxidation state of the pyrimidine ring.

Oxidative Transformations: Oxidation of quinazoline typically results in the formation of quinazolinone derivatives. Treatment with hydrogen peroxide in a dilute aqueous acid environment yields 3,4-dihydro-4-oxoquinazoline (quinazolin-4(3H)-one). Current time information in Bangalore, IN.nih.govresearchgate.net In alkaline media, potassium permanganate (B83412) (KMnO4) also oxidizes quinazoline to yield the same product. nih.govresearchgate.net Furthermore, the synthesis of quinazoline 3-oxides is a key transformation, as these N-oxides serve as versatile intermediates for creating a range of quinazoline analogues. researchgate.netresearchgate.net

Reductive Transformations: The reduction of the quinazoline ring can be controlled to yield either dihydro- or tetrahydro-derivatives. Catalytic hydrogenation, for instance, typically stops after the absorption of one mole of hydrogen, producing 3,4-dihydroquinazoline. smolecule.comnih.gov The use of stronger reducing agents, such as sodium amalgam, lithium aluminum hydride (LiAlH4), or sodium borohydride (B1222165) (NaBH4), leads to the more fully reduced 1,2,3,4-tetrahydroquinazoline. smolecule.comnih.gov

Reactivity of the 3-Chloropropyl Side Chain

The terminal chlorine atom on the C3-alkyl chain of 2-(3-chloropropyl)quinazoline serves as a key electrophilic site for a variety of synthetic transformations. This functionality is primarily exploited through nucleophilic substitution reactions.

The primary carbon bearing the chlorine atom is highly susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) mechanism. This reaction pathway allows for the facile introduction of diverse functional groups at the terminus of the side chain, making this compound a valuable building block for the synthesis of more complex derivatives. The reactivity of the chloropropyl group is well-established in related quinazolinone systems. For instance, studies on 1-(3-chloropropyl)quinazoline-2,4-diones show that the terminal chloride is readily displaced by amine nucleophiles. cu.edu.eg This reaction often proceeds efficiently in the presence of a weak base and a catalyst like potassium iodide, which can participate in a Finkelstein reaction to generate a more reactive iodo-intermediate in situ. cu.edu.eg

A notable intramolecular variant of this reaction occurs in 4-(ω-chloroalkoxy)quinazolines, where the chloropropyl group on an oxygen atom migrates to the N3 position via a six-membered cyclic 1,3-azaoxonium intermediate. researchgate.net This transformation underscores the inherent reactivity of the chloropropyl chain towards intramolecular nucleophilic attack by a heterocyclic nitrogen atom. researchgate.net

The displacement of the chloride by nitrogen nucleophiles is a common and synthetically useful transformation. This amination allows for the covalent attachment of various amine-containing moieties.

Reaction with Primary and Secondary Amines: Both primary and secondary amines readily react with the chloropropyl side chain to form the corresponding secondary and tertiary amine derivatives, respectively. In a representative study, 3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione was successfully reacted with a variety of secondary amines, including piperidine, morpholine (B109124), and N-phenylpiperazine. cu.edu.eg These reactions were typically carried out in a polar aprotic solvent like acetonitrile (B52724) at reflux temperature, with potassium carbonate as a base to neutralize the HCl byproduct. cu.edu.eg The addition of potassium iodide was noted to facilitate the reaction. cu.edu.eg This methodology is broadly applicable for the synthesis of a diverse library of N-substituted derivatives from this compound.

Reaction with Tertiary Amines: Tertiary amines can also react with the chloropropyl side chain. In this case, the nitrogen atom acts as a nucleophile to displace the chloride, resulting in the formation of a quaternary ammonium (B1175870) salt. This reaction extends the synthetic utility of the chloropropyl group, allowing for the introduction of a permanent positive charge and the synthesis of cationic quinazoline derivatives.

Starting Material AnalogueAmine NucleophileReaction ConditionsProduct TypeReference
3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dionePiperidineK2CO3, KI, Acetonitrile, Reflux1-(3-(piperidin-1-yl)propyl) derivative cu.edu.eg
3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dioneMorpholineK2CO3, KI, Acetonitrile, Reflux1-(3-morpholinopropyl) derivative cu.edu.eg
3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dioneN-PhenylpiperazineK2CO3, KI, Acetonitrile, Reflux1-(3-(4-phenylpiperazin-1-yl)propyl) derivative cu.edu.eg

The conversion of the terminal chloride to an azide (B81097) group is a pivotal transformation that opens up access to a powerful set of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrjptonline.org

Azide Formation: The 3-chloropropyl side chain can be readily converted to a 3-azidopropyl group by reaction with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). This is a standard SN2 reaction where the azide ion (N3-) acts as the nucleophile, displacing the chloride. The resulting compound, 2-(3-azidopropyl)quinazoline, is a versatile intermediate. The transformation of chloroquinazolines to azidoquinazolines is a well-documented process in the literature. beilstein-journals.org

Click Chemistry Applications: The terminal azide of 2-(3-azidopropyl)quinazoline is primed for participation in click chemistry. The CuAAC reaction involves the [3+2] cycloaddition between a terminal azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org This reaction is highly efficient, specific, and tolerant of a wide variety of functional groups, making it an ideal strategy for molecular assembly. nih.gov Azide-functionalized quinazolines have been successfully employed as synthons in this context. For example, an azide-bearing quinazoline was coupled to alkyne-modified chlorin (B1196114) molecules to create novel conjugates. mdpi.com By reacting 2-(3-azidopropyl)quinazoline with various alkyne-containing molecules (e.g., propargylated biomolecules, fluorophores, or other drug scaffolds), a stable triazole linker can be formed, covalently tethering the quinazoline moiety to a target structure. This approach provides a modular and efficient pathway for developing complex quinazoline-based hybrids for applications in medicinal chemistry and materials science. researchgate.netacs.org

Nucleophilic Displacement Reactions (S<sub>N</sub>2).

Ether and Thioether Formation

The electrophilic nature of the carbon atom bearing the chlorine in the 3-chloropropyl side chain of this compound and its derivatives facilitates nucleophilic substitution reactions with oxygen and sulfur nucleophiles, leading to the formation of ethers and thioethers, respectively. These reactions are fundamental in the derivatization of the quinazoline scaffold, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

In a study focused on the synthesis of novel quinazoline derivatives, a similar reaction pathway was employed to introduce a morpholinopropoxy side chain. nih.gov While the core was a benzonitrile, the principle of ether formation by reacting a hydroxyl group with a chloropropyl-containing moiety in the presence of a base like potassium carbonate in DMF is directly applicable. nih.gov This method highlights a general strategy for the synthesis of ether-linked quinazoline derivatives.

The formation of thioethers from haloalkyl-substituted quinazolines is a well-established method for introducing sulfur-containing side chains. Research on the synthesis of 6-{[ω-(dialkylamino(heterocyclyl)alkyl]thio}-3-R-2H- nih.govCurrent time information in Bangalore, IN.nih.govtriazino[2,3-c]quinazoline-2-ones demonstrates the nucleophilic substitution of a halogen with a sulfur nucleophile. nih.gov In this work, 6-[ω-halogenalkyl]thio-3-R-2H- nih.govCurrent time information in Bangalore, IN.nih.govtriazino[2,3-c]quinazoline-2-ones were reacted with various azaheterocycles to yield the corresponding thioether derivatives. nih.gov Another study details the synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives, further illustrating the versatility of this reaction. nih.gov

Table 1: Examples of Ether and Thioether Formation Reactions

Reactant 1 Reactant 2 Product Reaction Type Reference
3-hydroxy-4-methoxybenzonitrile N-(3-chloropropyl)morpholine 4-methoxy-3-(3-morpholinopropoxy)benzonitrile Ether Formation nih.gov
6-[ω-halogenalkyl]thio-3-R-2H- nih.govCurrent time information in Bangalore, IN.nih.govtriazino[2,3-c]quinazoline-2-ones Azaheterocycles 6-{[ω-(heterocyclyl)alkyl]thio}-3-R-2H- nih.govCurrent time information in Bangalore, IN.nih.govtriazino[2,3-c]quinazoline-2-ones Thioether Formation nih.gov
2-mercapto-3-phenylquinazolin-4-one Arylmethyl halide 2-(arylmethylthio)-3-phenylquinazolin-4-one Thioether Formation nih.gov

Intramolecular Cyclization and Ring-Closing Reactions

The presence of the reactive 3-chloropropyl side chain in conjunction with the quinazoline nucleus provides a platform for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions are driven by the formation of a thermodynamically stable ring system and can be initiated through various mechanisms.

One prominent example involves the intramolecular cyclization of 3-(3-chloropropyl)-2,4(1H,3H)quinazolinedione. researchgate.net This reaction can lead to the formation of a new ring fused to the quinazoline core. For instance, treatment of the urea (B33335) derived from anthranilonitrile and 3-chloropropyl isocyanate with hydrochloric acid yields 3-(3-chloropropyl)-2,4(1H,3H)quinazolinedione, which upon heating or treatment with ammonia (B1221849) undergoes a double cyclization to form 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one. researchgate.net

Another relevant study, although not on a quinazoline derivative, demonstrates the principle of intramolecular cyclization of a haloalkyl-substituted nitrogen heterocycle. polimi.it The intramolecular cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to a proline derivative showcases the utility of a chloropropyl group in forming a five-membered ring. polimi.it This type of cyclization is highly relevant to what can be expected for this compound, where the quinazoline nitrogen could act as the intramolecular nucleophile.

Furthermore, a PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported, which, while involving a butenyl instead of a chloropropyl group, highlights the propensity of substituted quinazolinones to undergo intramolecular ring-closing reactions to form pyrrolo[1,2-a]quinazolinones. beilstein-journals.org

Table 2: Examples of Intramolecular Cyclization Reactions

Starting Material Product Reaction Conditions Reference
Urea from anthranilonitrile and 3-chloropropyl isocyanate 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one Heating or treatment with ammonia researchgate.net
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate Methyl 1-(tert-butoxycarbonyl)-L-prolinate Base (e.g., LiHMDS) polimi.it
2-(3-butenyl)quinazolin-4(3H)-ones 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones PIFA, 2,2,2-trifluoroethanol beilstein-journals.org

Radical Reactions Involving the Chloropropyl Group

The chloropropyl group of this compound can also participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can generate a propyl radical, which can then undergo further transformations, including intramolecular cyclization.

A study on radical reactions with 3H-quinazolin-4-ones demonstrated that alkyl radicals can cyclize onto the 2-position of the quinazoline ring. researchgate.net In this research, radical precursors were attached to the nitrogen at the 3-position, and the resulting radicals underwent aromatic homolytic substitution. researchgate.net This provides a strong precedent for the potential of a radical generated from the 3-chloropropyl group at the 2-position to undergo similar intramolecular reactions, potentially leading to novel fused ring systems. The highest yields in this study were achieved using hexamethylditin to facilitate cyclization. researchgate.net

While direct examples of radical reactions starting from this compound were not found, the principles established in related systems strongly suggest this as a viable and synthetically useful reaction pathway.

Chemoselectivity in Multi-functionalized this compound Derivatization

The derivatization of multi-functionalized this compound presents challenges and opportunities related to chemoselectivity. The presence of multiple reactive sites—the chloroalkyl chain and potentially various substituents on the quinazoline ring—requires careful control of reaction conditions to achieve the desired transformation.

For instance, in a molecule like 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one, there are multiple electrophilic centers. smolecule.com Nucleophilic attack could potentially occur at the carbon of the chloropropyl group or at the chlorinated positions on the quinazoline ring. The outcome of the reaction would depend on the nature of the nucleophile, the solvent, and the temperature. Generally, the alkyl chloride is more susceptible to nucleophilic substitution than an aryl chloride under standard conditions.

The synthesis of gefitinib, an anticancer drug, involves several steps where chemoselectivity is crucial. arkat-usa.org In one of the final steps, 4-(3-chloropropyl)morpholine (B193441) is reacted with a quinazoline intermediate in the presence of potassium carbonate and DMF. This reaction selectively proceeds at the desired position without affecting other functional groups present in the molecule. arkat-usa.org This highlights how the choice of reagents and conditions can direct the reaction to a specific site in a complex molecule.

The ability to selectively functionalize one part of the molecule while leaving others intact is a cornerstone of modern organic synthesis and is particularly important in the construction of complex, biologically active molecules based on the quinazoline scaffold.

Derivatization and Structural Modification Strategies for 2 3 Chloropropyl Quinazoline Analogues

Functionalization at Quinazoline (B50416) Nitrogen Atoms (N1, N3)

Functionalization at the nitrogen atoms of the quinazoline ring, specifically at the N1 and N3 positions, can significantly impact the biological activity of the resulting compounds. While direct N-alkylation of 2-(3-chloropropyl)quinazoline can be challenging, studies on related quinazolin-4(3H)-one systems provide valuable insights into potential strategies.

Research on the ω-chloroalkylation of 2-substituted quinazolin-4(3H)-one derivatives has shown that the regioselectivity of alkylation (O- vs. N-alkylation) is influenced by the substituent at the C2 position. For instance, a less sterically hindered group like a benzyl (B1604629) group at C2 tends to favor N-alkylation. nih.gov

A key transformation for N3-functionalization is the intramolecular imidate-amide rearrangement. When 4-(ω-chloroalkoxy)quinazolines are formed, the chloroalkyl group can migrate from the oxygen atom to the N3 position. In the case of a 3-chloropropoxy group, this rearrangement is proposed to proceed through a six-membered cyclic 1,3-azaoxonium intermediate. nih.gov This intramolecular shift provides a pathway to N3-substituted quinazolinones, which are important scaffolds in drug discovery.

Table 1: N-Alkylation and Rearrangement of Quinazolinone Analogues

Starting Material Reagent Product(s) Position of Functionalization Reference
2-Substituted quinazolin-4(3H)-one Br-(CH2)3-Cl 4-(3-Chloropropoxy)quinazoline / 3-(3-Chloropropyl)quinazolin-4(3H)-one O-alkylation and N3-alkylation nih.gov

Functionalization at Quinazoline Carbon Atoms (C2, C4, C5-C8)

Modification of the carbocyclic ring (C5-C8) and the pyrimidine (B1678525) ring (C2, C4) of the quinazoline scaffold offers another avenue for structural diversification. The introduction of substituents on the benzene (B151609) portion of the quinazoline ring can modulate the electronic properties and steric profile of the molecule.

A direct method for introducing functionality is through the use of pre-functionalized starting materials. For example, the commercially available 7-Bromo-2-(3-chloropropyl)quinazoline serves as a key intermediate for further derivatization. synhet.comcymitquimica.com The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

Similarly, the synthesis of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one highlights the feasibility of having chloro-substituents on the quinazoline core. smolecule.com These chlorine atoms can be targets for nucleophilic aromatic substitution reactions, enabling the introduction of various nucleophiles.

Table 2: Examples of C-Functionalized this compound Analogues

Compound Name Position of Functionalization Potential for Further Derivatization
7-Bromo-2-(3-chloropropyl)quinazoline C7 Cross-coupling reactions

Side Chain Extension and Diversification Beyond Simple Nucleophilic Substitution

The 3-chloropropyl side chain at the C2 position of this compound is a reactive handle for a multitude of chemical transformations. While simple nucleophilic substitution with amines, thiols, and alcohols is a common strategy, more complex modifications can lead to novel molecular architectures.

The chloro group can be displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with morpholine (B109124) is a common strategy in the synthesis of bioactive molecules. arkat-usa.org Beyond simple substitution, the side chain can be extended and further functionalized. For instance, the chloro group can be converted to an azide (B81097), which can then participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. google.com

Furthermore, the terminal carbon of the propyl chain can be a site for the construction of new ring systems. Intramolecular cyclization reactions, often following an initial nucleophilic substitution, can lead to the formation of fused or spirocyclic systems.

Synthesis of Fused Polycyclic Systems from this compound

The reactive nature of the 3-chloropropyl side chain, often in concert with functional groups on the quinazoline ring, provides a powerful platform for the synthesis of fused polycyclic systems. These rigidified structures are of significant interest in medicinal chemistry due to their well-defined three-dimensional shapes.

One notable example is the synthesis of 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one . This tricyclic system can be formed from the double cyclization of a urea (B33335) derivative, which in turn is synthesized from anthranilonitrile and 3-chloropropyl isocyanate. researchgate.netresearchgate.net This reaction demonstrates a tandem cyclization approach where the chloropropyl chain participates in the formation of a new six-membered ring fused to the quinazoline core.

Another strategy involves the formation of oxazine (B8389632) rings. The cyclization of 3-(3-hydroxypropyl)-2-methylthio-4-phenyl-3,4-dihydroquinazoline can lead to the formation of 1,3-oxazino[2,3-b]quinazolines . mdpi.com Although the starting material is not this compound itself, the conversion of the chloropropyl group to a hydroxypropyl group is a straightforward transformation, making this a viable route to fused systems. These examples highlight the utility of the 3-carbon linker in facilitating intramolecular cyclizations to build complex heterocyclic frameworks.

Table 3: Fused Polycyclic Systems Derived from Quinazoline Analogues

Fused System Precursor Type Key Reaction Reference
2,3,4,7-Tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one Urea derivative of anthranilonitrile and 3-chloropropyl isocyanate Double cyclization researchgate.netresearchgate.net
1,3-Oxazino[2,3-b]quinazoline 3-(3-Hydroxypropyl)quinazoline derivative Intramolecular cyclization mdpi.com

Mechanistic Investigations and Reaction Optimization for 2 3 Chloropropyl Quinazoline Chemistry

Kinetic Studies of Quinazoline (B50416) Formation and Side Chain Transformations

While specific kinetic studies on the formation of 2-(3-chloropropyl)quinazoline are not extensively documented in the literature, the general kinetics of quinazoline ring formation have been investigated. researchgate.net These studies provide a framework for understanding the rate-determining steps and the factors influencing the reaction velocity. The formation of the quinazoline core typically involves cyclization and dehydration steps, the rates of which are sensitive to factors such as temperature, catalyst concentration, and the electronic nature of the substituents. researchgate.net

Kinetic analysis is a powerful tool for elucidating reaction mechanisms and optimizing reaction conditions. acs.org For the synthesis of quinazolines, kinetic models can be constructed by monitoring the concentration of reactants, intermediates, and products over time under various conditions. This data allows for the determination of rate laws, activation energies, and the identification of rate-limiting steps. acs.orgwindows.net

Transformations involving the 3-chloropropyl side chain are expected to follow well-established kinetic models for nucleophilic substitution. The reaction of the terminal chloride with a nucleophile, for instance, would likely exhibit second-order kinetics, being dependent on the concentration of both the quinazoline substrate and the incoming nucleophile. Intramolecular cyclization, where the quinazoline nitrogen acts as a nucleophile attacking the chloropropyl chain, would follow first-order kinetics. A notable example from a related field is the study of the alkylation of a phenol (B47542) by 1-(3-chloropropyl)pyrrolidine, where kinetic analysis revealed that the reaction proceeds through a slow intramolecular cyclization to form a reactive azetidinium ion intermediate. acs.org

Elucidation of Reaction Mechanisms (e.g., SNAr, SN2, Radical Pathways, Cascade Reactions)

The synthesis and reactions of this compound can proceed through several mechanistic pathways. The formation of the quinazoline ring itself often involves a cascade of reactions. organic-chemistry.org A common route is the condensation of an anthranilamide derivative with a suitable carbonyl compound or its equivalent, followed by cyclization and aromatization. brieflands.comresearchgate.net

SN2 Reactions: The 3-chloropropyl side chain is a key reactive handle, primed for nucleophilic substitution. The terminal primary alkyl chloride is susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. orientjchem.org This is a bimolecular process where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon were chiral, and displacement of the chloride ion in a single, concerted step. A computational study on the synthesis of Gefitinib, an anticancer drug, proposed an SN2 reaction mechanism for the O-alkylation of a phenol with 4-(3-chloropropyl)morpholine (B193441), a structurally similar alkylating agent. orientjchem.org In this case, a phenoxide ion acts as the nucleophile, attacking the carbon attached to the chlorine. orientjchem.org

SNAr Reactions: While the primary reactive site is the chloropropyl group, the quinazoline ring itself can participate in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly if activated by electron-withdrawing groups or under forcing conditions. orientjchem.org However, direct SNAr on the quinazoline ring of this compound is less common compared to reactions at the side chain.

Radical Pathways: While less common for the primary transformations of this compound, radical pathways cannot be entirely discounted, especially under specific conditions such as the presence of radical initiators or photolysis. For instance, radical cyclization onto the quinazoline ring or intermolecular radical additions could be envisioned. mobt3ath.com Some modern synthetic methods for quinazolinone synthesis involve radical methylation/amination cascade reactions. organic-chemistry.org

Cascade Reactions: The synthesis of the quinazoline scaffold often proceeds via a cascade reaction. For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes is a known method for producing 2-substituted quinazolines. organic-chemistry.org Furthermore, the this compound molecule is designed for subsequent cascade reactions, where an initial SN2 reaction at the side chain could be followed by an intramolecular cyclization, leading to more complex polycyclic systems. brieflands.com

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in directing the course and efficiency of chemical reactions involving quinazolines. researchgate.netresearchgate.net The choice of catalyst can influence reaction rates, selectivity, and even the mechanistic pathway.

In the synthesis of the quinazoline core, a variety of catalysts are employed. Acid catalysts, such as p-toluenesulfonic acid, are commonly used to promote the condensation and cyclization steps. organic-chemistry.org Transition metal catalysts, including those based on copper, ruthenium, palladium, and iron, have proven highly effective for constructing the quinazoline skeleton through various coupling and annulation strategies. organic-chemistry.orgmdpi.comnih.gov For instance, copper catalysts are used in the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids, and in domino reactions to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgorganic-chemistry.org Ruthenium-based systems can selectively catalyze the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. nih.gov

For reactions involving the 3-chloropropyl side chain, phase-transfer catalysts can be beneficial in biphasic systems to facilitate the reaction between a water-soluble nucleophile and the organic-soluble quinazoline substrate. Bases are crucial additives in SN2 reactions where the nucleophile is an alcohol or a thiol, serving to deprotonate them and increase their nucleophilicity. In the synthesis of Gefitinib, potassium carbonate (K2CO3) is used as a base to generate the phenoxide nucleophile for the SN2 attack on the chloropropyl side chain. orientjchem.org

The table below summarizes various catalysts used in the synthesis of quinazoline and quinazolinone derivatives, which are applicable to the synthesis of this compound.

Catalyst/AdditiveReaction TypePurposeRef.
p-Toluenesulfonic acid Cyclization/CondensationAcid catalysis to promote dehydration and ring closure. organic-chemistry.org
Copper (e.g., CuI, Cu(OAc)2) Coupling/AnnulationCatalyzes C-N and C-C bond formation. organic-chemistry.orgorganic-chemistry.orgmdpi.com
Ruthenium (e.g., [Ru]/L system) Dehydrogenative CouplingEnables efficient and selective quinazoline formation. nih.gov
Palladium Cross-couplingUsed in three-component tandem reactions. organic-chemistry.org
Iron C-H Oxidation/AnnulationCatalyzes intramolecular C-N bond formation. organic-chemistry.org
Potassium Carbonate (K2CO3) Nucleophile GenerationActs as a base to deprotonate phenols or other weak acids. orientjchem.org
N-halosulfonamides CondensationCatalyst for three-component synthesis of quinazolin-4(1H)-ones. researchgate.net

Stereochemical Analysis of Reaction Products

Stereochemistry becomes a critical consideration when reactions involving this compound create one or more chiral centers. While the parent molecule is achiral, its reactions can lead to chiral products.

For example, if the nucleophile attacking the 3-chloropropyl side chain in an SN2 reaction is itself chiral, the product will be a mixture of diastereomers. Similarly, if a reaction introduces a chiral center on the quinazoline ring or the side chain, the product could be a racemic mixture of enantiomers.

In the broader field of quinazoline chemistry, significant effort has been dedicated to the atroposelective synthesis of axially chiral quinazolinones. mdpi.com These studies utilize chiral catalysts, such as chiral phosphoric acids or squaramides, to control the stereochemical outcome of the reaction, leading to products with high enantioselectivity. mdpi.com For instance, palladium-catalyzed coupling cyclization reactions have been developed for the synthesis of axially chiral 2-aryl quinazolinones. mdpi.com

Although direct stereochemical analysis of this compound products is not widely reported, the principles are directly applicable. If a synthetic route starting from this compound were to generate a chiral drug candidate, for example, the separation of enantiomers or the development of an asymmetric synthesis would be paramount. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with chiral shift reagents, and X-ray crystallography would be essential tools for the stereochemical analysis of the reaction products.

Principles and Methodologies for Chemical Reaction Optimization

Optimizing a chemical reaction involves systematically adjusting various parameters to maximize desired outcomes, such as yield and purity, while minimizing reaction time and the formation of byproducts. acs.orgwhiterose.ac.uk Several methodologies are employed for this purpose, ranging from traditional approaches to more statistically rigorous methods. whiterose.ac.uk

One-Factor-At-a-Time (OFAT): This traditional method involves changing one reaction parameter at a time (e.g., temperature, concentration, catalyst loading) while keeping others constant. acs.orgwhiterose.ac.uk The optimal value for that parameter is identified, and then it is fixed while another parameter is varied. While intuitive, this method can be inefficient and may not identify the true optimal conditions due to the failure to account for interactions between variables. acs.org

Design of Experiments (DoE): DoE is a powerful statistical approach for reaction optimization. acs.org It allows for the simultaneous variation of multiple factors, enabling the identification of not only the main effects of each variable but also their interactions. acs.orgwhiterose.ac.uk Methodologies like full factorial and fractional factorial designs are used to build a mathematical model that describes the reaction output as a function of the input factors. acs.org This model can then be used to create a response surface plot, which visualizes the relationship between the variables and the response (e.g., yield), allowing for the precise identification of the optimal reaction conditions. acs.org

The table below outlines key parameters that would be considered in the optimization of a reaction involving this compound, such as its synthesis or a subsequent SN2 reaction.

ParameterDescriptionPotential Impact
Temperature The reaction temperature.Affects reaction rate and selectivity. Higher temperatures may increase byproduct formation.
Solvent The reaction medium.Influences solubility, reaction rates (especially for SN2), and can participate in the reaction.
Catalyst/Base Type and concentration of the catalyst or base.Crucial for reaction rate and pathway. Loading needs to be optimized to balance speed and cost.
Concentration Concentration of reactants.Affects reaction kinetics. Higher concentrations can increase the rate but may also lead to side reactions.
Reaction Time The duration of the reaction.Needs to be sufficient for completion but not so long that product degradation or side reactions occur.
Stoichiometry The molar ratio of reactants.Optimizing the ratio of nucleophile to substrate can maximize yield and minimize unreacted starting material.

By applying these principles, synthetic routes involving this compound can be systematically refined to achieve efficient, cost-effective, and high-yielding processes. acs.orgwhiterose.ac.uk

Computational and Theoretical Studies of 2 3 Chloropropyl Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular structure, electronic properties, and reactivity with high accuracy.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. semanticscholar.orgresearchgate.net For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G* or 6-311++G(d,p), are employed to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.netmdpi.comresearchgate.net These calculations provide a detailed three-dimensional picture of the molecule.

Furthermore, DFT is used to calculate key electronic properties that govern the reactivity and intermolecular interactions of 2-(3-Chloropropyl)quinazoline. These properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. bohrium.comphyschemres.org A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netbohrium.com This is vital for understanding where the molecule is likely to undergo electrophilic or nucleophilic attack and how it will interact with biological targets. researchgate.net

Table 1: Calculated Electronic Properties of Quinazoline Derivatives using DFT
PropertySignificanceTypical Computational Level
HOMO EnergyIndicates electron-donating abilityB3LYP/6-311G
LUMO EnergyIndicates electron-accepting abilityB3LYP/6-311G
HOMO-LUMO GapRelates to chemical reactivity and stabilityB3LYP/6-311G
Molecular Electrostatic PotentialPredicts sites for intermolecular interactionsB3LYP/6-311++G(d,p)
Dipole MomentMeasures the polarity of the moleculeB3LYP/6-311G

Ab Initio Methods for Reaction Energetics and Transition States

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for studying reaction mechanisms. nih.gov For reactions involving this compound, such as its synthesis or metabolic degradation, ab initio calculations can elucidate the energetics of the reaction pathway. bohrium.comsciencepublishinggroup.com

These methods are used to:

Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Locating the transition state structure and calculating its energy is crucial for determining the activation energy of a reaction, which governs the reaction rate. orientjchem.orgnih.gov Methods like MP2 and QCISD(T) are often employed for accurate energy calculations. nih.gov

Conformer Analysis and Potential Energy Surfaces

The 3-chloropropyl side chain of this compound can rotate around its single bonds, leading to different spatial arrangements known as conformers. Conformer analysis is essential as the biological activity of a molecule can be highly dependent on its conformation.

Potential Energy Surfaces (PES): Computational methods can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry, typically by varying one or more dihedral angles. rsc.orgchemrxiv.org The minima on the PES correspond to stable conformers, while saddle points represent the transition states between them. rsc.org This analysis helps to identify the most stable conformers and the energy barriers for interconversion between them.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment. rsc.org

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: MD simulations can explore the conformational space of the molecule, providing a dynamic picture of the different shapes it can adopt in solution or when bound to a biological target. mdpi.com

Study Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation, MD can provide detailed information about how the solvent interacts with the solute and influences its conformation and properties. mdpi.comrsc.org

Investigate Ligand-Receptor Interactions: When studying the potential of this compound as a drug candidate, MD simulations are invaluable for understanding the stability of its binding to a target protein. bohrium.comconsensus.app These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. consensus.app

Quantitative Structure-Activity Relationship (QSAR) Analysis for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov For quinazoline derivatives, which are known to exhibit a wide range of pharmacological activities, QSAR studies are instrumental in designing more potent and selective compounds. nih.govatlantis-press.com

A typical QSAR study involves:

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS), are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netacs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. acs.org

Successful QSAR models for quinazoline derivatives have identified key structural features that influence their activity, such as the importance of specific substituents at various positions of the quinazoline ring for anticancer or anti-inflammatory effects. researchgate.netacs.org

Table 2: Common Descriptors Used in QSAR Studies of Quinazoline Derivatives
Descriptor TypeExamplesInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesElectronic distribution and reactivity
StericMolecular refractivity (MR)Molecular size and shape
HydrophobicLogPLipophilicity and membrane permeability
TopologicalConnectivity indicesAtomic connectivity and branching

In Silico Screening and Rational Design Principles

The insights gained from quantum chemical calculations, MD simulations, and QSAR models are integrated into in silico screening and rational drug design strategies. ijcrt.orgijfmr.com These approaches aim to identify and optimize new drug candidates computationally, thereby reducing the time and cost associated with experimental screening. acs.org

The process often involves:

Virtual Screening: A large library of compounds, which can include derivatives of this compound, is computationally screened against a specific biological target. frontiersin.org Molecular docking is a key technique used here to predict the binding mode and affinity of each compound to the target's active site. ijfmr.comresearchgate.net

Lead Optimization: Promising "hit" compounds identified from virtual screening are then subjected to further computational analysis to optimize their properties. This can involve modifying the structure of the hit compound to improve its binding affinity, selectivity, and pharmacokinetic properties. sciencepublishinggroup.comnih.gov For instance, based on the analysis of the binding pocket of a target enzyme, specific functional groups might be added to the quinazoline scaffold to form additional hydrogen bonds or hydrophobic interactions. mdpi.com

The rational design of quinazoline derivatives has been successfully applied in the development of inhibitors for various targets, including protein kinases involved in cancer. sciencepublishinggroup.commdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 3 Chloropropyl Quinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-(3-chloropropyl)quinazoline and its analogs. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed to provide a complete picture of the molecular framework.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For a derivative like 3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aliphatic protons of the butyl and chloropropyl groups, as well as the aromatic protons of the quinazoline (B50416) ring. cu.edu.eg For instance, the triplet at 3.80 ppm is assigned to the methylene (B1212753) group adjacent to the chlorine atom (CH₂Cl). cu.edu.eg

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the spectrum of 3-butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione, distinct signals are observed for the methyl, methylene, and aromatic carbons, as well as the carbonyl carbons of the quinazolinedione core. cu.edu.eg

Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the molecule. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the quinazoline ring. researchgate.netrsc.org

These techniques are often used in combination to unambiguously assign all proton and carbon signals, as demonstrated in studies of various quinazoline derivatives. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (butyl) 0.95 (t) 13.8
CH₂ (butyl) 1.37-1.45 (m) 20.2
CH₂ (butyl) 1.64-1.70 (m) 29.9
N1-CH₂ 4.45 (t) 44.9
N3-CH₂ 4.08 (t) 41.8
CH₂Cl 3.80 (t) 39.6
Aromatic CH 7.23-8.24 (m) 113.2-139.6
C=O - 150.7, 161.4

Data for 3-Butyl-1-(3-chloropropyl)quinazoline-2,4(1H,3H)-dione. cu.edu.eg

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov

Different ionization techniques and mass analyzers are used depending on the specific analytical question.

Electron Impact (EI-MS) often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The fragmentation pattern of 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide has been studied using this method. osi.lv

Electrospray Ionization (ESI-MS) is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS), which typically shows a prominent molecular ion peak, such as [M+H]⁺ or [M+Na]⁺. researchgate.net This is useful for confirming the molecular weight of synthesized compounds. biomedpharmajournal.orgtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable quinazoline derivatives. nih.govresearchgate.netdergipark.org.tr It allows for the separation of components in a mixture before their detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of quinazoline derivatives, including those that are not amenable to GC-MS. It is also used for the quantification of trace-level impurities.

The fragmentation patterns observed in the mass spectra can provide valuable structural information. For example, the loss of specific fragments can indicate the presence of certain substituents on the quinazoline core.

Table 2: Mass Spectrometry Data for Selected Quinazoline Derivatives

Compound Ionization Method Observed m/z Interpretation
2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide EI-MS Varies Fragmentation pattern studied osi.lv
6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one derivative FAB-MS 737.05 M⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a quinazoline derivative will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

For the quinazoline ring system, characteristic strong absorption bands are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to aromatic ring vibrations. nih.gov Other key functional groups also give rise to distinct peaks:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the chloropropyl side chain is observed below 3000 cm⁻¹. scispace.com

C=N stretching: The C=N bond of the quinazoline ring typically shows an absorption band in the region of 1615-1506 cm⁻¹. biomedpharmajournal.orgbu.edu.eg

C-Cl stretching: The presence of the chloroalkyl group is confirmed by a C-Cl stretching vibration, which is usually found in the range of 800-600 cm⁻¹. scispace.comscienceworldjournal.org

C=O stretching: In quinazolinone derivatives, a strong absorption band for the carbonyl group (C=O) is observed around 1700 cm⁻¹. cu.edu.egbiomedpharmajournal.orgscienceworldjournal.org

Table 3: Characteristic IR Absorption Frequencies for Quinazoline Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C=N (quinazoline ring) Stretching 1615-1506
C=C (aromatic ring) Stretching 1635-1475
C-Cl Stretching 800-600

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. Single crystal X-ray crystallography, in particular, can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

The crystal structures of other quinazoline derivatives have also been reported, providing valuable insights into the packing of these molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding. ajol.infosioc-journal.cnmdpi.com These studies are crucial for understanding the physical properties of these compounds and for computational modeling studies.

Table 4: Crystallographic Data for a Representative Quinazoline Derivative

Parameter Value for Compound 8b
Crystal System Triclinic
Space Group P-1
a (nm) 0.8868(5)
b (nm) 1.0239(6)
c (nm) 1.4515(9)
α (°) 71.02(2)
β (°) 82.42(2)
γ (°) 71.78(2)
V (nm³) 1.1831
Z 2

Data for a 4-phenylamino quinazoline derivative. sioc-journal.cn

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. biomedpharmajournal.orgnih.govdergipark.org.tr The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions. biomedpharmajournal.org

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for the identification of the separated components. nih.govdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of quinazoline derivatives. It is particularly useful for non-volatile or thermally labile compounds. HPLC methods are also developed for the quality control of drug substances, including the detection and quantification of impurities.

These chromatographic methods are crucial throughout the synthesis and characterization process, from monitoring the reaction to isolating the final product and ensuring its purity.

Table 5: Chromatographic Methods Used for Quinazoline Derivatives

Technique Application
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity check biomedpharmajournal.orgnih.govdergipark.org.tr
Gas Chromatography (GC) Separation of volatile compounds, purity assessment nih.govdergipark.org.tr

Q & A

What are the established synthetic pathways for introducing the 3-chloropropyl group into quinazoline scaffolds?

The 3-chloropropyl group is typically introduced via nucleophilic substitution on chlorinated quinazoline precursors. For example, 4-chloro-2-phenylquinazoline reacts with 1-(3-aminopropyl)-imidazole in triethylamine (TEA) and dimethylformamide (DMF) at room temperature, yielding N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine with 84% efficiency . Alternative methods may involve coupling reactions with chloropropyl reagents under palladium catalysis, though specific conditions for 2-(3-chloropropyl)quinazoline require optimization based on precursor reactivity.

How do solvent systems influence the yield and purity of this compound derivatives during synthesis?

Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing transition states. TEA/DMF systems achieve higher yields (84%) compared to other solvent/base combinations for analogous quinazoline substitutions . Residual DMF may complicate purification; thus, post-reaction dialysis or aqueous workup protocols are recommended. For chloropropyl derivatives, solvent gradients (e.g., acetonitrile/water in HPLC) improve separation of positional isomers .

What advanced spectral techniques resolve structural ambiguities in chloropropyl-substituted quinazolines?

Combined 1H-13C HSQC/HMBC NMR analyses assign chloropropyl connectivity and quinazoline substitution patterns. X-ray crystallography definitively confirms molecular geometry, as demonstrated for 2-(4-diphenylamino)phenyl-4-cyanoquinazoline derivatives . For complex mixtures, HPLC-MS with C18 columns (acetonitrile/water gradients) separates isomers effectively .

How should discrepancies between calculated and observed molecular weights in MS analysis be addressed?

Verify isotopic patterns using high-resolution MS (HRMS) to distinguish chlorine isotope clusters (35Cl/37Cl) from contaminants. Cross-validate with elemental analysis, as performed for triaryl-imidazoquinazolines . If discrepancies persist, assess in-source fragmentation or adduct formation by comparing ESI+ vs. APCI ionization modes.

What computational approaches predict bioactivity of this compound analogs?

Molecular docking (e.g., AutoDock Vina) against kinase domains, combined with DFT calculations of the chloropropyl group's electrostatic potential, prioritizes analogs for synthesis. Studies on imidazo[1,2-a]pyridin-6-yl quinazolines used similar strategies to correlate substituent effects with anticancer activity . MD simulations (>50 ns) further assess binding stability in physiological conditions.

Which crystallization conditions optimize single-crystal growth for X-ray analysis?

Slow evaporation of n-hexane/chloroform (1:2 v/v) at 4°C produces diffraction-quality crystals for triclinic systems . For chloropropyl derivatives, adding 5% dichloromethane improves solubility gradients. Monitor growth via polarized microscopy to prevent twinning.

How can researchers mitigate side reactions during chloropropyl functionalization?

Use anhydrous conditions and inert gas purging to prevent hydrolysis of reactive intermediates. Evidence shows that shorter reaction times (4 hours) at room temperature reduce byproduct formation in TEA/DMF systems . For temperature-sensitive reactions, microwave-assisted synthesis may enhance selectivity.

What strategies validate biological activity in this compound derivatives?

Combine in vitro kinase inhibition assays with cellular viability tests (e.g., MTT assays). Recent studies on 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines employed dose-response curves (0.1–100 µM) to quantify IC50 values . Pair these with Western blotting to confirm downstream target modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.